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Compound of Interest

Compound Name: SCH-34826

Cat. No.: B15576241 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
SCH-34826 is a potent and orally active prodrug of the neutral endopeptidase (NEP) inhibitor,

SCH-32615. By preventing the degradation of endogenous peptides such as enkephalins and

atrial natriuretic peptide (ANP), it exhibits a range of pharmacological effects, including

analgesia, antihypertension, and cardioprotection. This technical guide provides a

comprehensive overview of the chemical structure, properties, mechanism of action, and

pharmacological profile of SCH-34826, supported by quantitative data and detailed

experimental protocols.

Chemical Structure and Properties
SCH-34826, chemically known as (S)-N-[N-[1-[[(2,2-dimethyl-1,3-dioxolan-4yl)

methoxy]carbonyl]-2-phenylethyl]-L-phenylalanine]-beta-alanine, is the prodrug form that is

metabolically converted to the active di-acid, SCH-32615.[1]
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Identifier Value

IUPAC Name

3-[[(2S)-2-[[1-[(2,2-dimethyl-1,3-dioxolan-4-

yl)methoxy]-1-oxo-3-phenylpropan-2-

yl]amino]-3-phenylpropanoyl]amino]propanoic

acid

Molecular Formula C27H34N2O7

SMILES
CC1(OCC(O1)COC(=O)C(CC2=CC=CC=C2)N-

-INVALID-LINK--C(=O)NCCC(=O)O)C

InChI Key GWLFRMJMKXSMSR-KOENEWCDSA-N

Physicochemical Properties
Property Value

Molecular Weight 498.57 g/mol

Physical State Solid

Solubility Information not readily available

Melting Point Information not readily available

Mechanism of Action
SCH-34826 is a prodrug that undergoes de-esterification in vivo to its active metabolite, SCH-

32615.[1] SCH-32615 is a potent inhibitor of neutral endopeptidase (NEP), also known as

neprilysin or enkephalinase. NEP is a zinc-dependent metalloprotease responsible for the

degradation of several endogenous vasoactive and neuroregulatory peptides.

By inhibiting NEP, SCH-32615 prevents the breakdown of key peptides, leading to their

increased local concentrations and enhanced physiological effects. The primary substrates of

NEP relevant to the action of SCH-34826 are:

Enkephalins: Endogenous opioid peptides involved in pain modulation. Their potentiation

leads to analgesic effects.
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Atrial Natriuretic Peptide (ANP): A hormone with diuretic, natriuretic, and vasodilatory

properties. Its accumulation contributes to blood pressure reduction and cardioprotective

effects.

The selectivity of SCH-32615 for NEP is a key feature, as it does not significantly inhibit other

enzymes like angiotensin-converting enzyme (ACE) at therapeutic concentrations.[1]
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Mechanism of action of SCH-34826.

Pharmacological Properties
Pharmacodynamics
The pharmacodynamic effects of SCH-34826 are a direct consequence of NEP inhibition by its

active metabolite, SCH-32615.

Compound Target Ki

SCH-32615
Neutral Endopeptidase

(Enkephalinase)
19.5 ± 0.9 nM[1]
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SCH-34826 has demonstrated significant analgesic effects in various animal models. These

effects are reversible with the opioid antagonist, naloxone.[1]

Animal Model Test Route ED50 / MED

Mice

D-Ala2-Met5-

enkephalinamide

Potentiation

p.o. ED50 = 5.3 mg/kg[1]

Rats

D-Ala2-Met5-

enkephalinamide

Potentiation

p.o. MED = 1 mg/kg[1]

Mice
Low Temperature Hot-

Plate Test
p.o. MED = 30 mg/kg[1]

Mice
Acetic Acid-Induced

Writhing Test
p.o. MED = 30 mg/kg[1]

Rats
Stress-Induced

Analgesia Test
p.o. MED = 10 mg/kg[1]

Rats
Modified Yeast-Paw

Test
p.o. MED = 100 mg/kg[1]

SCH-34826 exhibits antihypertensive and cardioprotective effects, primarily through the

potentiation of ANP.
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Animal Model /
Subjects

Effect Dosing Outcome

Deoxycorticosterone

acetate-salt

hypertensive rats

Blood Pressure

Reduction
10 mg/kg p.o. -30 ± 7 mm Hg[2]

Deoxycorticosterone

acetate-salt

hypertensive rats

Blood Pressure

Reduction
90 mg/kg p.o. -45 ± 6 mm Hg[2]

Deoxycorticosterone

acetate-salt

hypertensive rats

Blood Pressure

Reduction
90 mg/kg s.c. -35 ± 12 mm Hg[2]

Spontaneously

Hypertensive Rats

(SHRs)

Cardiac Mass

Reduction

100 mg/kg p.o. (twice

daily for 1 month)
-10%

Spontaneously

Hypertensive Rats

(SHRs)

Left Ventricular

Fibrosis Reduction

100 mg/kg p.o. (twice

daily for 1 month)
-42%

Healthy Volunteers

(High Sodium Intake)

Urinary Sodium

Excretion
800 mg

Increased to 26.7 ± 6

mmol (vs. 15.7 ± 7.3

mmol for placebo)[3]

Healthy Volunteers

(High Sodium Intake)

Urinary Sodium

Excretion
1600 mg

Increased to 30.9 ±

6.8 mmol (vs. 15.7 ±

7.3 mmol for placebo)

[3]

Pharmacokinetics
Detailed pharmacokinetic parameters such as bioavailability, half-life, Cmax, and Tmax for

SCH-34826 and its active metabolite SCH-32615 are not extensively reported in the available

literature. However, studies indicate that SCH-34826 is orally active and has a duration of

action of at least 4 hours in rats.[1]
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Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of SCH-
34826.

Enkephalinase Inhibition Assay
Objective: To determine the in vitro inhibitory potency of SCH-32615 on the degradation of

Met5-enkephalin by isolated enkephalinase.

Methodology:

Enzyme Preparation: Isolate enkephalinase from a suitable tissue source (e.g., rat striatum).

Substrate: Use radiolabeled or fluorescently tagged Met5-enkephalin.

Incubation: Incubate the isolated enzyme with the substrate in the presence of varying

concentrations of the inhibitor (SCH-32615).

Reaction Termination: Stop the enzymatic reaction after a defined period.

Analysis: Separate the intact substrate from its degradation products using techniques like

high-performance liquid chromatography (HPLC) or thin-layer chromatography (TLC).

Quantification: Measure the amount of substrate degradation at each inhibitor concentration.

Data Analysis: Calculate the inhibitor concentration that produces 50% inhibition (IC50) and

subsequently determine the inhibition constant (Ki).

Analgesic Activity Assays
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Workflow for analgesic activity assays.

Objective: To assess the central analgesic activity of SCH-34826 against a thermal stimulus.

Methodology:

Apparatus: A hot plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5°C).

Animals: Male mice.
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Procedure: a. Administer SCH-34826 or vehicle orally. b. At a predetermined time after

dosing, place the mouse on the hot plate. c. Record the latency (in seconds) for the mouse

to exhibit a nociceptive response (e.g., paw licking, jumping). d. A cut-off time is set to

prevent tissue damage.

Analysis: Compare the latency times of the treated group with the control group. An increase

in latency indicates an analgesic effect.

Objective: To evaluate the peripheral and central analgesic activity of SCH-34826 against a

chemical stimulus.

Methodology:

Animals: Male mice.

Procedure: a. Administer SCH-34826 or vehicle orally. b. After a specific absorption period,

inject a dilute solution of acetic acid (e.g., 0.6%) intraperitoneally. c. Immediately place the

mouse in an observation chamber. d. Count the number of writhes (abdominal constrictions

and stretching of the hind limbs) over a defined period (e.g., 20 minutes).

Analysis: A reduction in the number of writhes in the treated group compared to the control

group indicates analgesia.

Models of Hypertension and Cardiac Hypertrophy
Objective: To induce hypertension in rats to evaluate the antihypertensive effects of SCH-
34826.

Methodology:

Animals: Uninephrectomized male rats.

Induction: Administer DOCA (a mineralocorticoid) via subcutaneous injection or implantation

and provide a high-salt (e.g., 1% NaCl) drinking solution.

Treatment: Administer SCH-34826 or vehicle orally or subcutaneously for a specified

duration.
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Blood Pressure Measurement: Monitor systolic blood pressure and heart rate regularly using

a non-invasive tail-cuff method.

Objective: To assess the effects of SCH-34826 on blood pressure and cardiac remodeling in a

genetic model of hypertension.

Methodology:

Animals: Adult male SHRs.

Treatment: Administer SCH-34826 or vehicle orally, typically twice daily, for an extended

period (e.g., one month).

Blood Pressure Monitoring: Record systolic blood pressure and heart rate weekly.

Cardiac Analysis (at study termination): a. Euthanize the rats and excise the hearts. b.

Measure the total cardiac mass. c. Perform morphometric analysis on the left ventricle to

quantify the extent of fibrotic tissue.

Conclusion
SCH-34826 is a well-characterized neutral endopeptidase inhibitor with a multifaceted

pharmacological profile. Its ability to potentiate endogenous peptides like enkephalins and ANP

translates into significant analgesic, antihypertensive, and cardioprotective effects in preclinical

models. While detailed pharmacokinetic data remains to be fully elucidated, its oral activity and

duration of action make it a valuable tool for research in pain, cardiovascular disease, and

related fields. The experimental protocols outlined in this guide provide a foundation for further

investigation into the therapeutic potential of NEP inhibition.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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